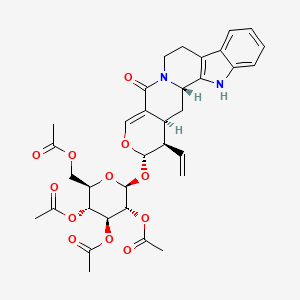
Strictosamide Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strictosamide Tetraacetate is a derivative of strictosamide, a monoterpenoid indole alkaloid. It is a significant compound in the field of natural product chemistry, particularly in the study of indole alkaloids. These compounds are known for their diverse biological activities and complex structures, making them a subject of interest for synthetic chemists and pharmacologists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strictosamide Tetraacetate can be synthesized through the Pictet–Spengler reaction, which involves the condensation of secologanin and tryptamine . The Ishikawa strategy is one of the most efficient synthetic approaches, allowing a highly diastereoselective Pictet–Spengler reaction between an α-cyanotryptamine and strictosidine tetraacetate . This method requires further steps to remove the cyano directing group and the protecting groups present on the sugar moiety .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Strictosamide Tetraacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the indole ring or the sugar moiety.
Reduction: Typically involves the reduction of functional groups on the indole ring.
Substitution: Commonly occurs on the indole ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the target site.
Major Products
The major products formed from these reactions include various derivatives of strictosamide, which can be further modified to yield compounds with different biological activities .
Aplicaciones Científicas De Investigación
Strictosamide Tetraacetate has several scientific research applications:
Chemistry: Used as a reference molecule in the study of monoterpenoid indole alkaloids.
Biology: Investigated for its role in plant metabolism and its potential as a biosynthetic precursor.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Strictosamide Tetraacetate involves its interaction with various molecular targets and pathways. It primarily acts on the indole alkaloid biosynthetic pathway, influencing the production of other biologically active compounds . The exact molecular targets and pathways are still under investigation, but it is known to affect enzyme activities involved in alkaloid biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methylisoalangiside Tetraacetate: Another monoterpenoid indole alkaloid with similar structural features.
Secologanin Tetraacetate: A precursor in the biosynthesis of strictosamide and other indole alkaloids.
Uniqueness
Strictosamide Tetraacetate is unique due to its specific acetylation pattern on the glucose moiety, which influences its chemical reactivity and biological activity . This distinct feature makes it a valuable compound for studying the structure-activity relationships in monoterpenoid indole alkaloids .
Propiedades
Número CAS |
23141-26-6 |
|---|---|
Fórmula molecular |
C34H38N2O12 |
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,18S,19R,20S)-19-ethenyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-18-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38N2O12/c1-6-20-23-13-26-28-22(21-9-7-8-10-25(21)35-28)11-12-36(26)32(41)24(23)14-43-33(20)48-34-31(46-19(5)40)30(45-18(4)39)29(44-17(3)38)27(47-34)15-42-16(2)37/h6-10,14,20,23,26-27,29-31,33-35H,1,11-13,15H2,2-5H3/t20-,23+,26+,27-,29-,30+,31-,33+,34+/m1/s1 |
Clave InChI |
DXYRZNXJTNLWLT-KCOMPZLBSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3C[C@H]4C5=C(CCN4C(=O)C3=CO2)C6=CC=CC=C6N5)C=C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3CC4C5=C(CCN4C(=O)C3=CO2)C6=CC=CC=C6N5)C=C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















